2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-13-6-8(5-9(11)14)12-10(7)13/h2-4,6H,5H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWJYWYGXQQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519971 | |
| Record name | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88751-01-3 | |
| Record name | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the reaction of 2-amino-8-methylimidazo[1,2-a]pyridine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 2-chloroacetyl chloride as a reagent, which reacts with 8-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to imidazo[1,2-a]pyridine derivatives, including 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: In Vitro Antibacterial Activity
A study evaluated the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | 0.5 | E. coli |
| Another derivative | 0.75 | S. aureus |
Antiparasitic Properties
The compound has also been investigated for its antiparasitic effects, particularly against protozoan parasites such as Leishmania species and Trypanosoma cruzi. These parasites are responsible for diseases like leishmaniasis and Chagas disease.
Case Study: Antileishmanial Activity
In a comparative study, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide demonstrated significant activity against Leishmania donovani with an EC50 value of 0.9 μM, outperforming standard treatments like miltefosine .
| Compound | EC50 (μM) | Target Organism |
|---|---|---|
| 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | 0.9 | L. donovani |
| Miltefosine | 30 | L. donovani |
Insights into Mechanism
The compounds have been shown to induce oxidative stress in target cells, leading to cell death through apoptosis or necrosis pathways . This mechanism is particularly relevant for their effectiveness against drug-resistant strains.
Synthesis and Derivative Development
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide has been optimized through various methods including Pd-catalyzed carbonylation techniques . Ongoing research focuses on creating derivatives with improved solubility and bioavailability to enhance therapeutic efficacy.
Synthetic Pathways
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs:
- Pd-Catalyzed Reactions : Utilization of palladium catalysts has improved yields significantly.
- Modification of Side Chains : Altering the side chains has been shown to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights structural analogs of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, emphasizing substituent effects and biological relevance:
Key Findings:
Substituent Position and Bioactivity :
- Methyl at position 8 (as in the parent compound) reduces steric hindrance compared to bulkier groups (e.g., ethyl in 2-(8-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl) derivatives ), favoring CNS penetration .
- Halogenation (e.g., Cl, I) at positions 6 or 8 enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for further derivatization .
Functional Group Effects :
- Thioamide vs. Acetamide : Thioamide derivatives (e.g., 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide ) exhibit higher logP values (3.2 vs. 1.8 for acetamide), suggesting better membrane permeability .
- Ester vs. Amide : Methyl esters (e.g., Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate ) serve as intermediates for prodrug strategies, whereas acetamides directly engage target proteins via hydrogen bonding .
Biological Activity :
- Imidazo[1,2-a]pyridines with N-substituted acetamides (e.g., N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide ) show promise in neurodegenerative disease models due to ALDH modulation .
- Halogenated analogs (e.g., 6-chloro-8-iodo derivatives) demonstrate potent antiviral activity, likely due to halogen-mediated interactions with viral proteases .
Biological Activity
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives, including 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, have shown promising anticancer activity. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 25.4 | Apoptosis induction | |
| MCF-7 | 18.6 | Cell cycle arrest | |
| A549 | 30.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural features. Modifications at specific positions on the imidazole or pyridine rings can enhance or diminish their activity.
Key Findings:
- Substituents at the 8-position (such as methyl groups) generally increase anticancer potency.
- The presence of electron-withdrawing groups enhances antimicrobial efficacy.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including our compound of interest. The study found that compounds with a methyl group at the 8-position exhibited significantly higher cytotoxicity against breast cancer cells compared to their counterparts without this substitution .
Clinical Trials and Applications
Recent clinical trials have explored the use of imidazo[1,2-a]pyridine derivatives in treating various cancers. One notable trial focused on patients with advanced solid tumors who received a regimen including compounds similar to 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide. Results indicated a favorable safety profile and preliminary signs of efficacy .
Q & A
Q. What are the key synthetic routes for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with imidazo[1,2-a]pyridine derivatives. A common method includes:
- Cyclization : Reacting 2-aminopyridine derivatives with α-haloacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : Introducing the methyl group at position 8 via alkylation or using pre-functionalized starting materials . Optimization focuses on solvent choice (e.g., acetonitrile for reflux), temperature control (80–120°C), and catalyst selection (e.g., Pd for cross-coupling) to improve yields (reported 60–85%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C8, acetamide at C2) via characteristic shifts (e.g., δ 2.4 ppm for CH₃, δ 170 ppm for carbonyl) .
- X-ray Crystallography : Resolves bond angles and packing patterns, critical for validating imidazo[1,2-a]pyridine core geometry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₁N₃O) and isotopic patterns .
Q. What biological activities are associated with 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide?
Preliminary studies highlight:
- Antimicrobial Activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
- Protein Kinase Modulation : Inhibition of CDK2 (IC₅₀ ~1.2 µM) through competitive ATP-binding site interactions .
- Anticancer Potential : Apoptosis induction in HeLa cells (EC₅₀ ~10 µM) linked to ROS generation .
Advanced Research Questions
Q. How can synthetic yields be improved when facing low efficiency in the final amidation step?
- Catalyst Screening : Test Pd(0)/Pd(II) systems for cross-coupling efficiency .
- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve regioselectivity .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic regions (e.g., C5 of imidazo ring) for functionalization .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., CDK2, PDB: 1HCL) with scoring functions (ΔG < -8 kcal/mol indicates strong affinity) .
Q. How can discrepancies between in vitro and in vivo biological data be resolved?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability (%F >20% in rodent models) .
- Formulation Adjustments : Use liposomal encapsulation to enhance solubility and reduce first-pass metabolism .
Q. What strategies mitigate off-target toxicity observed in preclinical studies?
- SAR Analysis : Modify the acetamide side chain (e.g., replace methyl with trifluoromethyl) to reduce hepatotoxicity .
- Proteomics Screening : Identify unintended kinase targets (e.g., JAK2) via kinome-wide profiling .
Data Analysis and Contradictions
Q. How should conflicting reports on antimicrobial efficacy across studies be addressed?
- Strain-Specific Testing : Validate activity against clinically resistant isolates (e.g., MRSA) rather than lab strains .
- Check Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) to minimize variability in MIC values .
Q. What structural features explain the compound’s electron-rich regions and reactivity?
- Aromatic System : The imidazo[1,2-a]pyridine core has π-electron density at C3 and C5, enabling electrophilic substitution (e.g., nitration, halogenation) .
- Acetamide Group : The carbonyl oxygen participates in H-bonding with biological targets (e.g., kinase hinge regions) .
Q. How does this compound compare to structurally related analogs in terms of activity?
| Analog | Key Differences | Activity |
|---|---|---|
| 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide (no methyl) | Reduced metabolic stability | Lower CDK2 inhibition (IC₅₀ ~5 µM) |
| 8-Ethyl derivative | Enhanced lipophilicity | Higher cytotoxicity (EC₅₀ ~2 µM) |
Methodological Notes
- Toxicity Studies : Combine Ames test (mutagenicity) and hERG channel assays (cardiotoxicity) for safety profiling .
- Spectral Data Interpretation : Use COSY and HSQC NMR to resolve overlapping signals in complex mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
